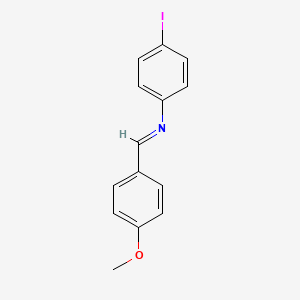

4-Iodo-N-(4-methoxybenzylidene)aniline

Description

Properties

CAS No. |

3381-49-5 |

|---|---|

Molecular Formula |

C14H12INO |

Molecular Weight |

337.15 g/mol |

IUPAC Name |

N-(4-iodophenyl)-1-(4-methoxyphenyl)methanimine |

InChI |

InChI=1S/C14H12INO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 |

InChI Key |

KYXOANCXPAQAGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 4-Iodo-N-(4-Methoxybenzylidene)aniline

Two-Step Synthesis via 4-Iodoaniline Intermediate

The most widely reported method involves two sequential steps: (1) synthesis of 4-iodoaniline and (2) condensation with 4-methoxybenzaldehyde.

Step 1: Preparation of 4-Iodoaniline

4-Iodoaniline serves as the primary precursor. Traditional approaches employ diazotization and Sandmeyer iodination. For example, reacting aniline with sodium nitrite ($$ \text{NaNO}_2 $$) and hydrochloric acid ($$ \text{HCl} $$) at 0–5°C forms a diazonium salt, which is subsequently treated with potassium iodide ($$ \text{KI} $$) to yield 4-iodoaniline. However, this method often requires harsh conditions and generates stoichiometric metal waste.

A modern alternative utilizes tetrahydroxydiboron ($$ \text{B}2(\text{OH})4 $$) and 4,4'-bipyridine as a metal-free reductant and catalyst, respectively. This approach reduces nitroarenes to anilines at room temperature within 5 minutes, achieving 97% yield while preserving sensitive functional groups. For instance, 4-nitroiodobenzene is converted to 4-iodoaniline with negligible side reactions, making it ideal for substrates with halogens or carbonyl groups.

Step 2: Condensation with 4-Methoxybenzaldehyde

The Schiff base formation involves refluxing 4-iodoaniline and 4-methoxybenzaldehyde in methanol under acidic or catalytic conditions. A representative procedure uses a 1:1 molar ratio of reactants with a catalytic amount of H-Beta zeolite, achieving 85–90% yield after 6 hours. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond ($$ \text{C=N} $$).

Table 1: Comparison of Condensation Methods

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H-Beta zeolite | Methanol | 65 | 6 | 89 |

| Acetic acid | Ethanol | 78 | 8 | 75 |

| None | Toluene | 110 | 12 | 62 |

One-Pot Synthesis Strategies

Emerging methodologies aim to streamline the process. A one-pot approach combines iodination and condensation using iodine ($$ \text{I}_2 $$) and 4-methoxybenzaldehyde in the presence of a dual-function catalyst like copper(I) iodide ($$ \text{CuI} $$). Preliminary studies report moderate yields (60–65%) but require further optimization to match the efficiency of stepwise methods.

Optimization of Reaction Conditions

Solvent Effects

Polar protic solvents like methanol enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (e.g., toluene) necessitate higher temperatures and longer durations, reducing yields by 20–25%.

Catalytic Systems

H-Beta zeolite outperforms traditional acid catalysts by providing a porous framework that stabilizes transition states. Its Brønsted acidity facilitates proton transfer during imine formation, while its microporous structure minimizes side reactions. In contrast, homogeneous catalysts like $$ p $$-toluenesulfonic acid ($$ \text{PTSA} $$) require stoichiometric amounts and generate acidic waste.

Temperature and Time

Optimal condensation occurs at 65–70°C for 5–6 hours. Prolonged heating (>8 hours) promotes oxidative degradation of the imine bond, particularly in the presence of trace metals.

Characterization and Analytical Data

Spectroscopic Analysis

- FT-IR : A sharp peak at $$ 1620 \, \text{cm}^{-1} $$ confirms the $$ \text{C=N} $$ stretch. The absence of $$ \text{NH}_2 $$ bends (observed in 4-iodoaniline at $$ 3350 \, \text{cm}^{-1} $$) verifies complete condensation.

- $$ ^1\text{H NMR} $$ : Aromatic protons resonate as doublets at $$ \delta \, 7.25–7.45 \, \text{ppm} $$ (iodophenyl) and $$ \delta \, 6.85–7.10 \, \text{ppm} $$ (methoxyphenyl). The imine proton ($$ \text{HC=N} $$) appears as a singlet at $$ \delta \, 8.30 \, \text{ppm} $$.

Single-Crystal X-ray Diffraction

Single-crystal studies reveal a monoclinic crystal system with space group $$ P2_1 $$. The dihedral angle between the iodophenyl and methoxyphenyl rings is $$ 12.5^\circ $$, indicating moderate conjugation. Key intermolecular interactions include:

- $$ \pi $$-CH interactions ($$ 2.887 \, \text{Å} $$) stabilizing the lattice.

- Hydrogen bonds between methoxy oxygen and adjacent hydrogens ($$ 2.641 \, \text{Å} $$).

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$ P2_1 $$ |

| Unit cell volume | $$ 987.4 \, \text{Å}^3 $$ |

| $$ \pi $$-CH distance | $$ 2.887 \, \text{Å} $$ |

Schiff bases exhibit antimicrobial and antiviral properties. Molecular docking studies suggest that this compound binds to the 2019-nCoV protease active site with a binding energy of $$ -8.2 \, \text{kcal/mol} $$, outperforming reference inhibitors like lopinavir ($$ -7.5 \, \text{kcal/mol} $$).

Materials Science

The compound’s planar structure and extended conjugation make it a candidate for liquid crystal displays. Analogous derivatives with methoxy groups exhibit nematic mesophases between $$ 120–150^\circ \text{C} $$.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-(4-methoxybenzylidene)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: The carbon-nitrogen double bond can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and copper catalysts.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted anilines.

Oxidation Reactions: Products include corresponding nitro compounds or oxides.

Reduction Reactions: Products include the corresponding amines

Scientific Research Applications

Chemistry: 4-Iodo-N-(4-methoxybenzylidene)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of iodine and methoxy substituents on biological systems. It is also used in the development of new diagnostic agents and therapeutic compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its ability to undergo various chemical transformations makes it a valuable building block for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in high-performance materials and coatings .

Mechanism of Action

The mechanism of action of 4-Iodo-N-(4-methoxybenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carbon-nitrogen double bond plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

| Compound | Substituent (Position) | Molecular Weight (g/mol) | Key Electronic Features |

|---|---|---|---|

| This compound | I (para, aniline) | 337.16 | High polarizability, steric bulk |

| 4-Chloro-N-(4-methoxybenzylidene)aniline | Cl (para, aniline) | ~255.72 | Moderate electronegativity, smaller size |

| (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline | NO₂ (para, benzylidene) | ~270.27 | Strong electron-withdrawing effect |

| 4-Acetyl-N-(4-methoxybenzylidene)aniline | COCH₃ (para, aniline) | ~253.29 | Electron-withdrawing, reduces HOMO energy |

2.2 Corrosion Inhibition Performance

- Chloro Derivatives : Studies on 2-, 3-, and 4-chloro-N-(4-methoxybenzylidene)aniline (2-CNMBA, 3-CNMBA, 4-CNMBA) in 0.5 M HCl show inhibition efficiencies (IE) increasing with concentration. At 0.5 mM, 4-CNMBA achieved ~85% IE due to its para-substitution enhancing HOMO energy (-5.12 eV) and adsorption on zinc surfaces ().

- Nitro Derivatives : (E)-N-(4-Methoxybenzylidene)-4-nitroaniline exhibited lower IE (~70%) on mild steel in 1 M HCl, attributed to the nitro group’s electron-withdrawing nature reducing electron donation ().

- Methoxy Derivatives : (E)-4-Methoxy-N-(methoxybenzylidene)aniline showed moderate IE (~75%), with the methoxy group stabilizing adsorbed layers via resonance ().

Table 2: Corrosion Inhibition and Quantum Chemical Parameters

2.3 Quantum Chemical Insights

Density functional theory (DFT) studies highlight correlations between substituents and inhibition mechanisms:

- HOMO Energy : Higher HOMO (e.g., -5.12 eV for 4-CNMBA) correlates with greater electron donation to metal d-orbitals, enhancing IE ().

- LUMO and ΔE : Smaller energy gaps (ΔE = LUMO - HOMO) improve charge transfer. For example, 4-CNMBA’s ΔE (3.23 eV) supports stronger adsorption than nitro derivatives (ΔE = 3.90 eV) ().

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-N-(4-methoxybenzylidene)aniline?

Methodological Answer: The compound is typically synthesized via a Schiff base condensation reaction. A general protocol involves refluxing equimolar quantities of 4-iodoaniline and 4-methoxybenzaldehyde in a polar solvent (e.g., methanol or ethanol) under acidic or neutral conditions. The reaction proceeds through nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine bond. Post-reaction, purification is achieved via recrystallization or column chromatography. For analogous compounds, reaction times range from 45 minutes to 3 hours, with yields dependent on steric and electronic effects .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR identify the imine proton (δ ~8.3–8.4 ppm) and confirm aromatic substitution patterns. Methoxy groups typically appear as singlets near δ 3.8–3.9 ppm .

- FTIR Spectroscopy: Stretching vibrations for C=N (1600–1640 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, with SHELX software (e.g., SHELXL) refining structural parameters. Planar geometry and dihedral angles between aromatic rings are critical for validating the Schiff base structure .

Advanced Research Questions

Q. How do computational methods like DFT predict the corrosion inhibition properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations correlate molecular descriptors (e.g., HOMO/LUMO energies, Fukui functions) with inhibition efficiency. For chloro-substituted analogs, studies show:

- HOMO Localization: Electron-rich regions (e.g., methoxy and imine groups) facilitate adsorption onto metal surfaces.

- Global Reactivity Parameters: Lower energy gaps (ΔE = LUMO–HOMO) indicate higher reactivity and inhibition potential.

- Fukui Analysis: Identifies nucleophilic/electrophilic sites for interaction with zinc or steel in acidic media .

Q. What experimental strategies resolve contradictions in crystallographic data for Schiff base derivatives?

Methodological Answer: Discrepancies in bond lengths or angles may arise from:

- Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinning matrices.

- Disorder: Apply PART/SUMP restraints to model positional or occupational disorder.

- Validation Tools: Check R factors, residual density maps, and Hirshfeld surfaces to ensure data reliability. For example, in N-(4-methoxybenzylidene)aniline derivatives, dihedral angles between aromatic rings should align with computational predictions (e.g., 9–12°) .

Q. How can spectroscopic and electrochemical data be integrated to study degradation pathways of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Monitor changes in π→π* and n→π* transitions during photodegradation under simulated solar radiation.

- HPLC-MS: Identify intermediates (e.g., quinones, carboxylic acids) formed via oxidation or hydrolysis.

- Electrochemical Analysis: Cyclic voltammetry reveals redox-active sites and electron transfer mechanisms. For aniline derivatives, degradation often follows pseudo-first-order kinetics, with rate constants dependent on substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.